![molecular formula C20H27N3O4S B2774250 N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-92-4](/img/no-structure.png)

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

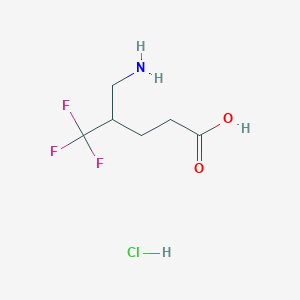

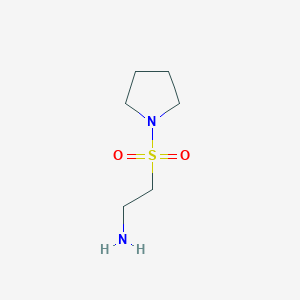

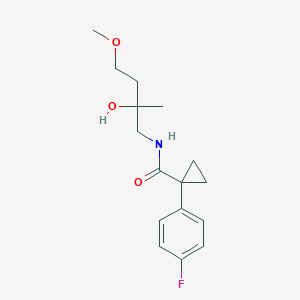

The compound is an organic molecule with multiple functional groups, including an amide group (N-(2-ethylhexyl)-), a quinazolinone group (3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)), and a propanamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazolinone structure, followed by the introduction of the various substituents. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests a complex arrangement of atoms and bonds. The quinazolinone core is a bicyclic structure with both aromatic and non-aromatic rings. The various substituents attached to this core would add further complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide groups might be susceptible to hydrolysis or other reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amides might increase its solubility in polar solvents .Applications De Recherche Scientifique

- EOQ is involved in oxo processes , which convert ethylene into valuable oxygen-containing products. These include propanal, propanol, propionic acid, and alkyl propionates . These processes play a crucial role in the deep conversion of refinery off-gases into valuable petrochemicals.

- EOQ contributes to the production of plasticizers, such as dioctyl phthalate (DOP) , trioctyl trimellitate (TOTM) , and dioctyl terephthalate (DOTP) . These plasticizers find applications in wire and cable insulation, automotive components, building materials, hoses, and flooring .

- EOQ serves as a precursor for 2-ethylhexyl acrylate , a monomer used in coatings and adhesives. Its incorporation enhances the properties of these materials .

- EOQ is related to the overproduction of 8-oxo-7,8-dihydro-2’-deoxyguanosine (8-oxo-dG) , a biomarker associated with oxidative stress and DNA damage. Researchers have developed aptasensors for rapid, selective, and accurate detection of 8-oxo-dG .

Oxo Processes and Petrochemicals

Plasticizer Production

2-Ethylhexyl Acrylate Synthesis

Detection of Oxidative Stress Biomarker

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide involves the condensation of 2-ethylhexanoyl chloride with 7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid, followed by reduction of the resulting amide with sodium borohydride and subsequent acylation with propionyl chloride." "Starting Materials": [ "2-ethylhexanoyl chloride", "7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid", "sodium borohydride", "propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-ethylhexanoyl chloride with 7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid in the presence of a base such as triethylamine or pyridine to form N-(2-ethylhexyl)-7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxamide.", "Step 2: Reduction of the resulting amide with sodium borohydride in a suitable solvent such as ethanol or methanol to form N-(2-ethylhexyl)-7-amino-8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-3-carboxylic acid.", "Step 3: Acylation of the resulting acid with propionyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide." ] } | |

Numéro CAS |

688054-92-4 |

Nom du produit |

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide |

Formule moléculaire |

C20H27N3O4S |

Poids moléculaire |

405.51 |

Nom IUPAC |

N-(2-ethylhexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |

InChI |

InChI=1S/C20H27N3O4S/c1-3-5-6-13(4-2)11-21-18(24)7-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,28) |

Clé InChI |

FFBYRCNHWHMOTI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)

![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide](/img/structure/B2774174.png)

![N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2774181.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)